2-(Ethylsulfonyl)-1-morpholinoethanone
Description
2-(Ethylsulfonyl)-1-morpholinoethanone is a sulfone-containing morpholinoethanone derivative characterized by an ethylsulfonyl (-SO₂C₂H₅) substituent at the 2-position and a morpholine ring at the 1-position of the ethanone backbone. Sulfone-containing compounds are often explored in medicinal chemistry and materials science due to their stability and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C8H15NO4S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-ethylsulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C8H15NO4S/c1-2-14(11,12)7-8(10)9-3-5-13-6-4-9/h2-7H2,1H3 |
InChI Key |
CGQWJJMFTXWKSD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(=O)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-morpholinoethanone typically involves the reaction of morpholine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Ethylsulfonyl chloride} \rightarrow \text{2-(Ethylsulfonyl)-1-morpholinoethanone} ]
Industrial Production Methods
Industrial production of 2-(Ethylsulfonyl)-1-morpholinoethanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-1-morpholinoethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways. For example, sulfone derivatives are known to inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-(Ethylsulfonyl)-1-morpholinoethanone, highlighting structural differences, synthetic routes, and experimental
Key Observations:
Synthetic Methods : Most analogs employ nucleophilic substitution (e.g., α-halogenated ketones reacting with morpholine) or heterocyclic coupling . Sulfur-containing derivatives (e.g., sulfanyl, thioxo) require precise control to avoid oxidation or side reactions .
Structural Impact: Sulfonyl vs. Sulfanyl: Sulfonyl groups (as in the target compound) enhance polarity and stability compared to sulfanyl analogs, which are prone to oxidation . Aryl vs. Heterocyclic Substituents: Aryl groups (e.g., 4-aminophenyl) improve planar stacking in crystallography, while heterocycles (e.g., imidazothiazole) introduce steric challenges .
Physicochemical Data: Melting points and IR spectra (e.g., C=O stretches at ~1700 cm⁻¹) are consistent across morpholinoethanones, but crystallographic data (e.g., Z’=2 in imidazothiazole derivatives) reveal packing complexities .
Biological Activity
2-(Ethylsulfonyl)-1-morpholinoethanone is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(Ethylsulfonyl)-1-morpholinoethanone can be represented as follows:
- Molecular Formula : C₇H₁₅NO₃S
- Molecular Weight : 189.27 g/mol
This compound contains a morpholine ring, which is known to enhance solubility and bioavailability, along with an ethylsulfonyl group that may contribute to its biological effects.
The biological activity of 2-(Ethylsulfonyl)-1-morpholinoethanone is primarily attributed to its interaction with various molecular targets within the body. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For instance, it has been noted for its potential inhibitory effects on certain kinases involved in inflammatory responses.
- Receptor Modulation : The morpholine moiety can interact with receptors, modulating their activity which may have implications in conditions such as diabetes and obesity through GPR119 agonism .
Antimicrobial Properties
Research indicates that compounds similar to 2-(Ethylsulfonyl)-1-morpholinoethanone exhibit antimicrobial activities. The presence of the ethylsulfonyl group is thought to enhance the compound's ability to disrupt microbial cell walls or metabolic processes.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
